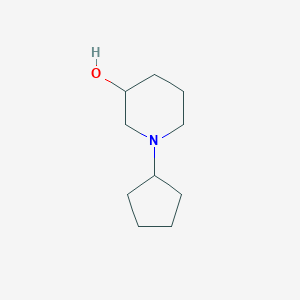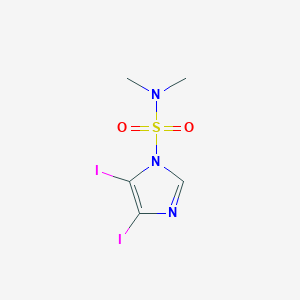![molecular formula C14H19N B179196 3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine] CAS No. 134697-64-6](/img/structure/B179196.png)
3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine]
Descripción general
Descripción
“3,4-Dihydro-2H-spiro[naphthalene-1,4’-piperidine]” is a chemical compound with the molecular formula C14H19N . It is also known by its IUPAC name, "tert-butyl 3,4-dihydro-2H-spiro[naphthalene-1,4’-piperidine]-1’-carboxylate" .
Molecular Structure Analysis
The molecular structure of “3,4-Dihydro-2H-spiro[naphthalene-1,4’-piperidine]” is represented by the SMILES notation "c1ccc2c(c1)CCCC23CCNCC3" . This notation describes the structure of the molecule in terms of the atoms present and their connectivity.Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3, a boiling point of 326.0±31.0 °C at 760 mmHg, and a flash point of 157.7±20.3 °C . It has a molar refractivity of 63.4±0.4 cm3, and a molar volume of 191.6±5.0 cm3 .Aplicaciones Científicas De Investigación
Pharmacological Applications
3,4-Dihydro-2H-spiro[naphthalene-1,4’-piperidine]: is a piperidine derivative, which is a class of compounds known for their presence in various pharmaceuticals . The compound’s structural flexibility allows it to be a potential candidate for drug development, particularly due to the spiro configuration which can provide unique binding properties in drug-target interactions .
Medicinal Chemistry
In medicinal chemistry, the spiro configuration of piperidine derivatives like 3,4-Dihydro-2H-spiro[naphthalene-1,4’-piperidine] is valuable for creating compounds with a wide range of therapeutic targets. Its conformational flexibility can be exploited to develop new medications with improved efficacy and reduced side effects .
Material Science
The compound’s robust structure makes it suitable for research in material science, particularly in the development of novel organic materials. Its stability under various conditions can be advantageous for creating materials with specific desired properties .
Environmental Science
In environmental science, piperidine derivatives are explored for their potential use in environmental remediation. The compound’s ability to interact with various substances could make it useful in the detoxification of pollutants or as a component in sensing devices .
Biochemistry
In biochemistry, 3,4-Dihydro-2H-spiro[naphthalene-1,4’-piperidine] can be used as a building block for synthesizing complex molecules. It can also serve as a probe to study biological pathways and processes due to its reactive nature .
Industrial Uses
This compound’s chemical stability and reactivity make it a candidate for various industrial applications, including as an intermediate in the synthesis of more complex chemical entities. Its spiro configuration can impart unique chemical properties that are valuable in industrial chemistry .
Analytical Chemistry
In analytical chemistry, derivatives of piperidine like 3,4-Dihydro-2H-spiro[naphthalene-1,4’-piperidine] can be used as standards or reagents in chromatography and spectroscopy for the identification and quantification of complex mixtures .
Synthetic Organic Chemistry
The compound is of interest in synthetic organic chemistry for the construction of spirocyclic frameworks, which are prevalent in many natural products and pharmaceuticals. Its use in multicomponent reactions can lead to the discovery of new synthetic pathways and molecules .
Propiedades
IUPAC Name |
spiro[2,3-dihydro-1H-naphthalene-4,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-2-6-13-12(4-1)5-3-7-14(13)8-10-15-11-9-14/h1-2,4,6,15H,3,5,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWMBYBVKVUTBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine] | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B179124.png)

![1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)-](/img/structure/B179129.png)








![Dipotassium 3-[(carboxylatomethyl)amino]-2-hydroxy-3-phenylpropanoate](/img/structure/B179170.png)
